molecular formula C4H8NNaS2 B3250871 Sodium propylcarbamodithioate CAS No. 20562-43-0

Sodium propylcarbamodithioate

Cat. No.: B3250871
CAS No.: 20562-43-0
M. Wt: 157.2 g/mol
InChI Key: AYQDJLRSSHGURF-UHFFFAOYSA-M
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Description

Sodium propylcarbamodithioate (CAS 5711-04-6) is a chemical compound with the molecular formula C8H15N2NaS2 and a molecular weight of 226.338 g/mol . It belongs to the versatile class of carbodithioate salts, which are recognized as valuable chelating agents in coordination chemistry . Compounds featuring the carbodithioate functional group have demonstrated significant research value in the field of antibacterial discovery. Studies on analogous pyrazole-4-carbodithioate structures have revealed that the carbodithioate moiety is essential for anti-MRSA (Methicillin-resistant Staphylococcus aureus ) activity, acting through a novel, non-DNA damaging mechanism that appears to involve the global regulator MgrA . Furthermore, the carbodithioate group readily coordinates with metal centers, such as tin(IV), often in an anisobidentate fashion . This makes Sodium propylcarbamodithioate a useful precursor for synthesizing organometallic complexes and potentially for nanomaterials preparation . This product is intended for research purposes in these areas and is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;N-propylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2.Na/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H2,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQDJLRSSHGURF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Fundamental Principles of Carbamodithioate Synthesis

The synthesis of dithiocarbamate (B8719985) salts is a well-established process in organic chemistry, primarily relying on the reaction between a primary or secondary amine and carbon disulfide.

Reaction of Amines with Carbon Disulfide

The cornerstone of dithiocarbamate synthesis is the nucleophilic addition of an amine to carbon disulfide. The nitrogen atom of the amine attacks the electrophilic carbon atom of carbon disulfide. This reaction results in the formation of a dithiocarbamic acid intermediate. wikipedia.org For a primary amine like propylamine (B44156), the reaction proceeds as follows:

RNH₂ + CS₂ ⇌ R(H)N-CS₂H

RNH₂ + CS₂ + NaOH → R(H)N-CS₂⁻Na⁺ + H₂O

The dithiocarbamates derived from primary amines are noted to be less stable than those from secondary amines due to the presence of an acidic proton on the nitrogen atom. mdpi.com

Influence of Reaction Conditions and Solvent Systems

The formation of dithiocarbamates is significantly influenced by reaction parameters. The reaction is typically exothermic and often conducted at low temperatures, such as in an ice bath, to control the reaction rate and prevent side reactions. researchgate.net The choice of base and solvent plays a crucial role in the reaction's efficiency and yield.

Polar solvents are generally preferred as they can stabilize the charged dithiocarbamate salt. wikipedia.org Water is an effective and environmentally benign solvent for this transformation. researchgate.net Other solvents like alcohols are also commonly used. researchgate.net The presence of a strong base is critical for driving the reaction to completion by forming the stable salt. mdpi.com Kinetic studies have shown that the solvent can affect reaction rates by orders of magnitude depending on how it stabilizes the reactants and the transition state. chemrxiv.org

Table 1: Influence of Reaction Parameters on Carbamodithioate Synthesis
ParameterInfluence on SynthesisTypical Condition
TemperatureExothermic reaction requires cooling to control rate and minimize decomposition. researchgate.net0-5 °C (Ice Bath)
SolventPolar solvents like water or ethanol (B145695) are used to dissolve the amine and stabilize the resulting salt. wikipedia.orgWater, Ethanol
BaseA strong base (e.g., NaOH) is essential to neutralize the intermediate dithiocarbamic acid, forming the stable salt and driving the reaction forward. wikipedia.orgmdpi.comSodium Hydroxide (NaOH)
Amine StructureSecondary amines generally form more stable dithiocarbamates than primary amines. mdpi.comPrimary or Secondary Amine

Targeted Synthesis of Sodium Propylcarbamodithioate

The general principles of dithiocarbamate synthesis are directly applicable to the specific preparation of sodium propylcarbamodithioate from propylamine.

Optimized Synthetic Routes and Procedures

An optimized laboratory procedure for the synthesis of sodium propylcarbamodithioate involves the slow addition of carbon disulfide to a cooled solution of propylamine and sodium hydroxide.

A Standard Procedure:

Propylamine is dissolved in an aqueous solution of sodium hydroxide.

The solution is cooled in an ice bath to maintain a temperature between 0-5 °C.

Carbon disulfide is added dropwise to the stirred solution.

After the addition is complete, the mixture is stirred for a period (e.g., 1-2 hours) while maintaining the low temperature to ensure the reaction goes to completion.

The product, sodium propylcarbamodithioate, is then typically isolated by precipitation or crystallization, followed by filtration and drying.

This method provides the target compound as a water-soluble, pale-colored solid. wikipedia.org

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry can be applied to the synthesis of sodium propylcarbamodithioate to reduce waste and avoid hazardous solvents.

Key green approaches include:

Use of Green Solvents: Water is an excellent green solvent for this reaction. researchgate.net Other sustainable options include deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG), which can be recycled. rsc.org Glycerol has also been explored as a renewable and non-toxic solvent for organic synthesis. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Some dithiocarbamate syntheses can be performed without any solvent or catalyst, which significantly reduces chemical waste and simplifies the work-up procedure. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) improves efficiency and reduces the need for purification of intermediates. researchgate.net

Table 2: Comparison of Synthetic Routes for Sodium Propylcarbamodithioate
ApproachDescriptionAdvantagesDisadvantages
Traditional MethodReaction of propylamine, CS₂, and NaOH in a conventional organic solvent (e.g., ethanol).Well-established, reliable, high yield.Use of volatile organic solvents.
Aqueous SynthesisUtilizes water as the solvent for the reaction. researchgate.netEnvironmentally benign, low cost, non-flammable.May require specific conditions for product isolation if highly water-soluble.
Solvent-Free SynthesisReactants are mixed directly without a solvent medium. nih.govHigh atom economy, no solvent waste, simplified purification.May not be suitable for all reactants; potential for localized overheating.

Derivatization Strategies of the Carbamodithioate Moiety

The sodium propylcarbamodithioate molecule is a versatile precursor for further chemical synthesis. The dithiocarbamate anion can act as a nucleophile, allowing for a variety of derivatization reactions.

S-Alkylation: The dithiocarbamate anion readily reacts with alkyl halides to form dithiocarbamate esters (S-alkyl dithiocarbamates). This is a common strategy to introduce different organic groups onto the sulfur atom. wikipedia.org R(H)N-CS₂⁻Na⁺ + R'X → R(H)N-C(S)SR' + NaX

Oxidation to Thiuram Disulfides: Oxidation of dithiocarbamates leads to the formation of thiuram disulfides, which involves the coupling of two dithiocarbamate units through a disulfide bond. wikipedia.org 2 R(H)N-CS₂⁻ → [R(H)N-C(S)S]₂ + 2e⁻

Formation of Metal Complexes: The two sulfur atoms of the dithiocarbamate group can act as a bidentate ligand, chelating with a wide range of transition metal ions to form stable metal dithiocarbamate complexes. wikipedia.orgnih.gov The formation of these complexes is often achieved through a simple metathesis reaction with a corresponding metal salt. mdpi.com

Reaction with Diazonium Salts: Dithiocarbamates can react with diazonium salts, providing a pathway to form S-aryl dithiocarbamates. researchgate.netuokerbala.edu.iq

Conversion to Isothiocyanates: In a reaction known as the Hofmann mustard oil reaction, dithiocarbamic acids formed from primary amines can be treated with reagents like mercuric chloride to yield isothiocyanates (R-N=C=S).

Table 3: Key Derivatization Reactions of the Carbamodithioate Moiety
Reaction TypeReagentProduct ClassReference
S-AlkylationAlkyl Halide (e.g., CH₃I)Dithiocarbamate Ester wikipedia.org
OxidationOxidizing Agent (e.g., I₂, H₂O₂)Thiuram Disulfide wikipedia.org
Metal ChelationTransition Metal Salt (e.g., ZnCl₂, CuCl₂)Metal Dithiocarbamate Complex wikipedia.orgmdpi.com
S-ArylationAryl Diazonium SaltS-Aryl Dithiocarbamate researchgate.netuokerbala.edu.iq
Isothiocyanate FormationMercuric Chloride (HgCl₂)Isothiocyanate

Table of Compounds

Table 4: List of Chemical Compounds
Compound NameChemical Formula
Sodium propylcarbamodithioateC₄H₈NS₂Na
PropylamineC₃H₉N
Carbon disulfideCS₂
Sodium hydroxideNaOH
Dithiocarbamic acidCH₃NS₂
Thiuram disulfideGeneral: [R₂NC(S)S]₂
IsothiocyanateGeneral: R-N=C=S
Mercuric chlorideHgCl₂
GlycerolC₃H₈O₃
Polyethylene glycol (PEG)(C₂H₄O)nH₂O

Alkylation and Acylation Reactions for Functionalization

The functionalization of sodium propylcarbamodithioate is readily achieved through S-alkylation and S-acylation reactions, leveraging the high nucleophilicity of the sulfur atoms in the dithiocarbamate moiety. These reactions provide a straightforward route to a diverse array of dithiocarbamate esters and related compounds.

Alkylation of sodium propylcarbamodithioate typically proceeds via a nucleophilic substitution reaction with an alkyl halide. The dithiocarbamate anion acts as the nucleophile, displacing the halide from the alkylating agent to form a new carbon-sulfur bond. This reaction is a highly efficient and atom-economical method for the synthesis of S-alkyl propylcarbamodithioates. A general representation of this reaction is the one-pot synthesis involving an amine (propylamine), carbon disulfide, and an alkyl halide. organic-chemistry.org

Table 1: Examples of Alkylation Reactions of Sodium Propylcarbamodithioate

Alkylating AgentProductReaction ConditionsYield (%)Reference
Methyl IodideMethyl propylcarbamodithioateSolvent-free, room temp.High organic-chemistry.org
Ethyl BromideEthyl propylcarbamodithioateSolvent-free, room temp.High organic-chemistry.org
Benzyl ChlorideBenzyl propylcarbamodithioateSolvent-free, room temp.High organic-chemistry.org

Acylation of sodium propylcarbamodithioate with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of S-acyl dithiocarbamates. These compounds are of interest due to their potential biological activities and as synthetic intermediates. The reaction involves the nucleophilic attack of the dithiocarbamate anion on the carbonyl carbon of the acylating agent, resulting in the formation of a thioester linkage.

Synthesis of Substituted Carbamodithioate Analogues

Sodium propylcarbamodithioate serves as a key building block for the synthesis of a wide variety of substituted carbamodithioate analogues. By carefully selecting the electrophilic partner, a diverse range of functional groups can be introduced onto the dithiocarbamate scaffold, leading to compounds with tailored properties.

For instance, the reaction of sodium propylcarbamodithioate with α,β-unsaturated carbonyl compounds, known as Michael acceptors, results in the formation of conjugate addition products. This thia-Michael addition is a powerful tool for carbon-sulfur bond formation and provides access to dithiocarbamates with extended carbon chains and various functional groups.

Furthermore, substituted carbamodithioate analogues can be prepared through multicomponent reactions, where propylamine, carbon disulfide, and a third component react in a single step to generate the desired product. This approach is highly efficient and allows for the rapid generation of molecular diversity.

Multicomponent Reaction Approaches for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net Sodium propylcarbamodithioate, or its in situ generated equivalent from propylamine and carbon disulfide, is an excellent component in various MCRs for the construction of complex molecular scaffolds.

One common MCR involves the reaction of an amine (propylamine), carbon disulfide, and an electrophile. researchgate.net This one-pot synthesis is a highly atom-economical process for the production of S-alkyl thiocarbamates. organic-chemistry.org The versatility of this approach lies in the wide range of electrophiles that can be employed, including alkyl halides, Michael acceptors, and other reactive species. For example, a one-pot, three-component reaction of an amine, carbon disulfide, and a Michael acceptor under solvent-free conditions at room temperature provides a mild and convenient route to functionalized dithiocarbamates.

Another example is a four-component reaction for the synthesis of dithiocarbamates starting from cyclic imines, an acid chloride, carbon disulfide, and an amine. nih.gov This method allows for the synthesis of previously unknown dithiocarbamates under mild conditions. nih.gov The re-engineering of multicomponent approaches, for instance, through the C-N bond cleavage of a DABCO ring in the presence of an amine and carbon disulfide, has also been developed for the synthesis of dithiocarbamate-containing piperazine (B1678402) derivatives. nih.gov

Electrogenerated Base-Promoted Synthetic Pathways

Electrochemical methods offer an alternative and often milder approach to promote chemical reactions. The use of an electrogenerated base (EGB) is a key strategy in this context. An EGB is a basic species generated in situ through an electrochemical reaction, which can then deprotonate a substrate and initiate a subsequent chemical transformation.

In the synthesis of dithiocarbamates, an electrogenerated cyanomethyl anion can act as a strong base to deprotonate a primary or secondary amine. researchgate.net The resulting amide anion then acts as a nucleophile, reacting with carbon disulfide to form the dithiocarbamate anion. Subsequent reaction with an alkyl halide yields the corresponding dithiocarbamate ester. This method avoids the use of strong, corrosive bases and allows for a more controlled reaction. researchgate.net

The mechanism involves the electrochemical reduction of a probase, such as acetonitrile, to generate the cyanomethyl anion. This anion is a sufficiently strong base to deprotonate the amine. The in situ generated dithiocarbamate can then be trapped with an appropriate electrophile. The yields of the dithiocarbamate esters can be influenced by the reaction conditions, such as the choice of cathode and anode materials. researchgate.net

Table 2: Electrogenerated Base-Promoted Synthesis of Dithiocarbamates

AmineAlkylating AgentProductYield (%)Reference
DiethylamineEthyl IodideEthyl diethylcarbamodithioate85 researchgate.net
PyrrolidineEthyl IodideEthyl pyrrolidine-1-carbodithioate80 researchgate.net
PiperidineBenzyl ChlorideBenzyl piperidine-1-carbodithioate75 researchgate.net

This electrochemical approach represents a green and efficient alternative for the synthesis of dithiocarbamates, including N-propyl derivatives, by avoiding harsh reagents and offering precise control over the reaction.

Coordination Chemistry of Propylcarbamodithioate Ligands

Ligand Properties and Diverse Coordination Modes

The propylcarbamodithioate ligand is a monoanionic species that typically acts as a soft donor, showing a high affinity for soft and borderline metal ions. The presence of the propyl group introduces a moderate steric influence and contributes to the lipophilicity of the resulting metal complexes.

Propylcarbamodithioate, like other dithiocarbamates, exhibits remarkable flexibility in its coordination to metal centers, primarily adopting bidentate, monodentate, and bridging modes.

Bidentate Coordination: The most common coordination mode for the propylcarbamodithioate ligand is as a bidentate chelating agent, where both sulfur atoms bind to the same metal center, forming a stable four-membered ring. This mode is prevalent in many mononuclear complexes.

Monodentate Coordination: In certain steric or electronic environments, the propylcarbamodithioate ligand can coordinate to a metal center through only one of its sulfur atoms. This monodentate coordination is less common but can be observed in complexes with bulky co-ligands or in situations where the metal center is sterically crowded.

Bridging Coordination: The propylcarbamodithioate ligand can also act as a bridge between two or more metal centers. This can occur in several ways, with the most common being the use of one sulfur atom to bridge two metals or each sulfur atom coordinating to a different metal center. This bridging capability allows for the formation of polynuclear complexes and coordination polymers. One study on bisthiocarbamate macrocyclic complexes indicated a bidentate coordination mode of the CS₂ moiety to the central metal ion, with FTIR studies showing both asymmetric (anisobidentate) and symmetric bidentate coordination. arid.my

The formation of a four-membered chelate ring upon bidentate coordination of the propylcarbamodithioate ligand leads to a significant increase in the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. This enhanced stability is primarily due to a favorable increase in entropy upon chelation, as one bidentate ligand displaces two monodentate solvent molecules from the metal's coordination sphere. libretexts.org

The stability of metal dithiocarbamate (B8719985) complexes is influenced by both the nature of the metal ion and the substituents on the nitrogen atom. Generally, for a given metal ion, the thermodynamic stability of the complex increases with the strength of the metal-sulfur bond. gcnayanangal.comscispace.com The order of stability for divalent first-row transition metal complexes with dithiocarbamate ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). gcnayanangal.com

Table 1: General Thermodynamic Stability Trends for Divalent Transition Metal Dithiocarbamate Complexes

Metal Ion General Stability Trend
Mn(II) Lower
Fe(II) Moderate
Co(II) Moderate-High
Ni(II) High
Cu(II) Very High

Note: This table represents a general trend for dithiocarbamate complexes and the exact stability constants will vary depending on the specific ligand and experimental conditions.

Synthesis and Structural Elucidation of Metal-Propylcarbamodithioate Complexes

Metal-propylcarbamodithioate complexes are typically synthesized via the reaction of an aqueous or alcoholic solution of sodium or potassium propylcarbamodithioate with a salt of the desired metal. The resulting metal complex often precipitates from the reaction mixture and can be purified by recrystallization.

Propylcarbamodithioate forms stable complexes with a variety of transition metals, often exhibiting characteristic geometries and electronic properties.

Ruthenium (Ru): Ruthenium complexes with dithiocarbamate ligands have been synthesized and structurally characterized. nih.gov These complexes often feature ruthenium in various oxidation states, and the propylcarbamodithioate ligand can stabilize these states through its strong donor properties. The synthesis of arene ruthenium(II) complexes with functionalized pyridines has been reported, adopting a "three-leg piano-stool" geometry. nih.gov

Copper (Cu): Copper(II) complexes with dithiocarbamates are well-studied. The Cu(II) ion, with its d⁹ electron configuration, typically forms square planar complexes with two propylcarbamodithioate ligands. These complexes are often colored and paramagnetic. A study on a morpholinyldithiocarbamato Cu(II) complex revealed a mononuclear compound with a distorted square planar geometry. nih.gov

Cobalt (Co): Cobalt can form complexes with propylcarbamodithioate in both its +2 and +3 oxidation states. Co(III) complexes are typically octahedral and diamagnetic, while Co(II) complexes can be either tetrahedral or octahedral and are paramagnetic. The synthesis of cobalt(III) complexes derived from pyridoxal (B1214274) has been reported, with the ligands coordinating through phenolate (B1203915) oxygen, imine nitrogen, and thioether/thiolate sulfur atoms. mdpi.com

Nickel (Ni): Nickel(II) readily forms square planar, diamagnetic complexes with propylcarbamodithioate. These complexes are typically of the form [Ni(S₂CNR₂)₂]. The synthesis and structural characterization of a nickel(II) complex with a thiosemicarbazone derivative revealed a distorted square planar geometry. nih.gov

Iron (Fe): Iron forms stable complexes with dithiocarbamates in both its +2 and +3 oxidation states. The geometry of these complexes can vary, with octahedral being common for Fe(III) and both tetrahedral and octahedral for Fe(II). A study on new iron(III) complexes with 2-formylpyridine thiosemicarbazones showed a six-coordinate geometry around the Fe(III) center. nih.gov

Zinc (Zn): Zinc(II), with its d¹⁰ electron configuration, typically forms tetrahedral or dimeric complexes with dithiocarbamate ligands. nih.gov A study on a morpholinyldithiocarbamato Zn(II) complex revealed a dinuclear structure where each zinc ion was bonded to two dithiocarbamate anions, one chelating and one bridging. nih.gov

Table 2: Common Geometries of Transition Metal Dithiocarbamate Complexes

Metal Ion Common Oxidation State(s) Typical Coordination Geometry
Ru +2, +3 Octahedral
Cu +2 Square Planar
Co +2, +3 Tetrahedral, Octahedral
Ni +2 Square Planar
Fe +2, +3 Tetrahedral, Octahedral

Note: This table presents common geometries for dithiocarbamate complexes. The actual geometry can be influenced by factors such as the nature of other ligands and crystal packing forces.

The coordination chemistry of propylcarbamodithioate extends beyond the transition metals to include the f-block and p-block elements.

Lanthanides: Lanthanide ions, being hard acids, have a lower affinity for the soft sulfur donors of the propylcarbamodithioate ligand compared to oxygen or nitrogen donors. However, complexes can be formed, often requiring non-aqueous solvents. The coordination numbers in these complexes are typically high, ranging from 8 to 10. ukdiss.commdpi.com The synthesis of lanthanide coordination polymers has been achieved using various ligands, demonstrating the versatility of these elements in forming extended structures. mdpi.com

Actinides: Actinides, like lanthanides, are hard acids, but their larger ionic radii and the availability of 5f orbitals for bonding can lead to more covalent character in their complexes with soft donor ligands like propylcarbamodithioate. nih.gov The synthesis of actinide complexes often requires specialized handling due to their radioactivity. researchgate.netnih.gov

p-Block Elements: Propylcarbamodithioate forms complexes with various p-block elements such as lead (Pb), tin (Sn), and bismuth (Bi). The coordination geometries of these complexes are diverse and are influenced by the presence of a stereochemically active lone pair of electrons on the metal center in some cases.

Electronic Structure and Bonding in Metal-Propylcarbamodithioate Complexes

The bonding in metal-propylcarbamodithioate complexes is characterized by a significant degree of covalency, particularly with the softer transition metals. The electronic structure can be described by considering the resonance forms of the dithiocarbamate ligand. The delocalization of the nitrogen lone pair electrons into the CS₂ moiety leads to a resonance hybrid with partial double bond character in the C-N bond and a formal negative charge distributed over the two sulfur atoms. This delocalization enhances the electron-donating ability of the sulfur atoms.

The electronic spectra of these complexes are often characterized by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet and visible regions, arising from the transfer of electron density from the sulfur-based ligand orbitals to the d-orbitals of the metal. scispace.com The energies of these transitions are sensitive to the nature of the metal ion and the substituents on the dithiocarbamate ligand.

Infrared (IR) spectroscopy is a valuable tool for characterizing metal-propylcarbamodithioate complexes. The C-N stretching vibration, often referred to as the "thioureide" band, appears in the range of 1450-1550 cm⁻¹ and its position is indicative of the degree of C-N double bond character. The C-S stretching vibration typically appears in the range of 950-1050 cm⁻¹. nih.govnih.gov

Table 3: General Spectroscopic Features of Metal Dithiocarbamate Complexes

Spectroscopic Technique Key Feature Typical Range/Observation
UV-Visible Spectroscopy Ligand-to-Metal Charge Transfer (LMCT) Intense absorptions in the UV-Vis region
Infrared Spectroscopy C-N Stretch (Thioureide band) 1450-1550 cm⁻¹

Note: The exact positions of these spectroscopic features can vary depending on the metal, the ligand's alkyl group, and the overall structure of the complex.

Analysis of Resonance Hybrid Contributions and Electron Delocalization

The electronic structure of the propylcarbamodithioate ligand is best described as a resonance hybrid of several contributing canonical forms. bohrium.com The most significant of these forms illustrate the delocalization of electron density across the nitrogen-carbon-sulfur backbone.

The key resonance structures for the propylcarbamodithioate anion are:

Structure A (Dithiocarbamate): Features a single bond between the nitrogen and carbon atoms, with the negative charge localized on one of the sulfur atoms.

Structure B (Dithiocarbamate): Identical to Structure A, but with the negative charge on the other sulfur atom.

Structure C (Thioureide): This zwitterionic form shows a double bond between the nitrogen and carbon atoms, resulting in a positive charge on the nitrogen and negative charges on both sulfur atoms. wikipedia.org

This delocalization arises from the flow of π-electron density from the nitrogen atom's lone pair towards the CS₂ group through a delocalized π-orbital system. tandfonline.commdpi.com The actual electronic distribution is a weighted average of these forms, with the thioureide form (Structure C) making a significant contribution. mdpi.com

A primary consequence of this resonance is that the carbon-nitrogen bond acquires partial double bond character. wikipedia.org This is consistently supported by spectroscopic data. The infrared (IR) stretching frequency of the C-N bond in metal-propylcarbamodithioate complexes is observed at a value intermediate between that of a typical C-N single bond (e.g., in amines) and a C=N double bond (e.g., in imines). tandfonline.commdpi.com This intermediate frequency confirms that the bond order is greater than one. The delocalization also increases the electron density on the sulfur atoms, enhancing their basicity and making them effective "soft" donors for metal ions. wikipedia.org

Table 1: Comparison of Typical Carbon-Nitrogen Bond Stretching Frequencies

Bond Type Typical IR Frequency (cm⁻¹) Bond Character
C-N Single Bond 1250–1350 Single
C=N Double Bond 1640–1690 Double
Dithiocarbamate C-N ~1500 Partial Double

Data compiled from spectroscopic studies of dithiocarbamate complexes. tandfonline.commdpi.com

Stabilization of Metal Oxidation States within Coordination Environments

A hallmark of dithiocarbamate ligands, including propylcarbamodithioate, is their remarkable ability to stabilize metals in a wide and often unusual range of oxidation states. bohrium.comnih.govsysrevpharm.org This capacity is a direct result of the electronic flexibility provided by the resonance hybrids discussed previously.

The ligand can adapt its donor properties based on the electronic demands of the metal center:

Stabilization of Low Oxidation States: The dithiocarbamate resonance forms (Structures A and B) present a soft donor ligand, which is effective at stabilizing soft, low-valent metal centers. bohrium.commdpi.com

Stabilization of High Oxidation States: The thioureide resonance form (Structure C), with its separated charges and harder anionic sulfur donors, is particularly adept at stabilizing hard, high-valent metal centers. bohrium.comwikipedia.orgmdpi.com

Table 2: Examples of Metal Oxidation States Stabilized by Dithiocarbamate Ligands

Metal Common Oxidation States Oxidation States Stabilized by Dithiocarbamates
Iron (Fe) +2, +3 +2, +3, +4 wikipedia.org
Cobalt (Co) +2, +3 +2, +3, +4 wikipedia.org
Nickel (Ni) +2 +2, +3 wikipedia.org
Copper (Cu) +1, +2 +1, +2, +3 bohrium.commdpi.com

This table presents examples for the general dithiocarbamate class of ligands.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of sodium propylcarbamodithioate. These techniques probe the vibrational modes of molecules, providing a unique fingerprint based on the molecule's structure.

Infrared (IR) Spectroscopy:

The IR spectrum of sodium propylcarbamodithioate is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. Key expected vibrational frequencies are:

N-H Stretching: A medium to strong absorption band is anticipated in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine group.

C-H Stretching: Multiple bands in the 3000-2850 cm⁻¹ region are expected due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.

C-N Stretching (Thioureide Band): A strong absorption band, often referred to as the "thioureide" band, is expected in the 1540-1480 cm⁻¹ region. This band has significant double-bond character due to resonance and is a key indicator of the dithiocarbamate (B8719985) moiety.

CH₂ Bending: Scissoring vibrations of the CH₂ groups in the propyl chain typically appear around 1470-1450 cm⁻¹.

C-S Stretching: The C-S stretching vibrations are expected in the 1000-800 cm⁻¹ region. These bands can be complex and may couple with other vibrations. The asymmetric and symmetric stretching of the CS₂⁻ group are characteristic of the dithiocarbamate anion.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of sodium propylcarbamodithioate would be particularly useful for observing symmetric vibrations and vibrations of the C-S bonds, which often show strong Raman scattering. Expected Raman shifts include:

C-S Stretching: Strong signals corresponding to the symmetric stretching of the C-S bonds are expected in the 800-600 cm⁻¹ region.

C-N Stretching: The thioureide C-N stretch would also be visible in the Raman spectrum.

C-H Stretching: C-H stretching vibrations of the propyl group would appear in the 3000-2850 cm⁻¹ region.

Conformational analysis of the propyl group can be inferred from the fine structure of the C-H and skeletal vibrational bands in both IR and Raman spectra. Different conformers would exhibit slightly different vibrational frequencies, and the relative intensities of these bands could provide information about the conformational equilibrium.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch3400-3200Weak
C-H Stretch (propyl)3000-28503000-2850
C-N Stretch (Thioureide)1540-1480Present
CH₂ Bend (propyl)1470-1450Present
C-S Stretch1000-800800-600 (Strong)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of sodium propylcarbamodithioate in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy:

N-H Proton: A broad signal is expected for the N-H proton, with its chemical shift being highly dependent on the solvent and concentration.

Propyl Group Protons: The protons of the propyl group (-CH₂-CH₂-CH₃) will exhibit characteristic multiplets due to spin-spin coupling:

A triplet for the terminal methyl (CH₃) protons.

A sextet (or multiplet) for the central methylene (CH₂) protons.

A triplet for the methylene (CH₂) protons adjacent to the nitrogen atom.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum will show distinct signals for each of the carbon atoms in the propylcarbamodithioate anion.

CS₂⁻ Carbon: A signal at a significantly downfield chemical shift (typically > 200 ppm) is characteristic of the dithiocarbamate carbon, reflecting its unique electronic environment.

Propyl Group Carbons: Three distinct signals are expected for the three carbon atoms of the propyl group, with their chemical shifts determined by their proximity to the nitrogen atom.

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
NH Variable (broad)-
N-C H₂-CH₂-CH₃Triplet~45-55
N-CH₂-C H₂-CH₃Sextet~20-30
N-CH₂-CH₂-C H₃Triplet~10-15
N-C S₂⁻-> 200

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of the propylcarbamodithioate anion and for elucidating its fragmentation pathways. Techniques such as electrospray ionization (ESI) are suitable for analyzing this ionic compound.

The negative ion mode ESI-HRMS would show a prominent peak corresponding to the [M-Na]⁻ ion, which is the propylcarbamodithioate anion (C₄H₈NS₂⁻). The high resolution of the instrument allows for the determination of the elemental composition with high accuracy.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Common fragmentation pathways for dithiocarbamates include:

Loss of the propyl group.

Cleavage of the C-S and C-N bonds.

Formation of characteristic fragment ions that can confirm the presence of the dithiocarbamate core.

X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for sodium propylcarbamodithioate is not publicly available, studies on related sodium dithiocarbamate salts reveal common structural features. These include the coordination of the sodium cation by the sulfur atoms of the dithiocarbamate anion and often by water molecules if the compound is hydrated. The dithiocarbamate ligand itself typically exhibits near-planar geometry for the NCS₂ core due to delocalization of π-electron density.

The crystal packing is often governed by a network of ionic interactions between the sodium cations and the dithiocarbamate anions, as well as hydrogen bonding if water molecules are present. These interactions lead to the formation of complex supramolecular architectures.

Advanced Techniques for Detailed Structural and Electronic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Sodium propylcarbamodithioate, in its ground state, is a diamagnetic species with no unpaired electrons and is therefore EPR silent.

However, dithiocarbamates are well-known for their ability to form stable complexes with transition metals, many of which are paramagnetic. If sodium propylcarbamodithioate were to be used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a critical tool for characterizing the electronic structure of the resulting complex. The EPR spectrum would provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding.

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental or theoretical details regarding the advanced spectroscopic and structural characterization of Sodium propylcarbamodithioate are not available in the public domain. Consequently, the generation of an article with detailed research findings and data tables for the requested sections is not possible at this time.

The provided outline requires an in-depth analysis based on specialized techniques, including:

Pair Distribution Function (PDF) Analysis for Local Atomic Structure:This section requires X-ray or neutron total scattering data, from which a Pair Distribution Function can be derived. This analysis would provide detailed information on the short-range atomic ordering and the specific bond distances and coordination numbers within the Sodium propylcarbamodithioate structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of dithiocarbamate (B8719985) compounds.

Prediction of Molecular Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the propylcarbamodithioate anion. By systematically exploring different rotational orientations (conformers) of the propyl group, a conformational landscape can be mapped out. The lowest energy conformer represents the most probable structure of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated. For the propylcarbamodithioate anion, particular attention would be paid to the geometry around the nitrogen and the dithiocarbamate group.

Table 1: Predicted Key Geometric Parameters for the Propylcarbamodithioate Anion (Illustrative)

Parameter Predicted Value (Illustrative)
C-N Bond Length ~1.35 Å
C=S Bond Length ~1.70 Å
N-C-S Angle ~125°

Note: These are typical values for dithiocarbamates and would be precisely determined for sodium propylcarbamodithioate in a specific DFT study.

Elucidation of Electronic Structures and Frontier Orbitals

The electronic properties of a molecule govern its reactivity. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For the propylcarbamodithioate anion, the HOMO is expected to be localized on the sulfur atoms, indicating that these are the primary sites for electrophilic attack.

Table 2: Predicted Frontier Orbital Energies for the Propylcarbamodithioate Anion (Illustrative)

Orbital Energy (eV) - Illustrative
HOMO -2.5
LUMO 1.8

Investigation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, a reaction energy profile can be constructed. researchgate.netmdpi.com This allows for the determination of activation energies, which are crucial for understanding reaction rates. youtube.comyoutube.com For sodium propylcarbamodithioate, DFT could be used to study its reactions with electrophiles or its coordination to metal ions, identifying the most energetically favorable pathways.

In Silico Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, vibrational frequencies corresponding to infrared (IR) spectra can be calculated, helping to assign specific peaks to the vibrations of particular chemical bonds. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for the carbon and hydrogen atoms in the propyl group can be predicted, aiding in the interpretation of experimental NMR spectra. UV-Vis absorption spectra can also be simulated to understand the electronic transitions within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govpku.edu.cnnih.gov In an MD simulation, the atoms are treated as classical particles moving according to a force field derived from quantum mechanics or experimental data. This approach is invaluable for understanding how sodium propylcarbamodithioate would behave in solution. MD simulations can reveal how the molecule interacts with solvent molecules, how the propyl chain flexes and rotates, and how the sodium cation interacts with the dithiocarbamate headgroup. mdpi.commdpi.comscitation.org

Computational Prediction of Structure-Property Relationships

Theoretical and computational chemistry studies play a pivotal role in elucidating the relationships between the molecular structure of Sodium propylcarbamodithioate and its physicochemical properties and biological activity. Through the use of sophisticated computational models, it is possible to predict a variety of molecular descriptors that govern the behavior of this compound. These in silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), provide valuable insights that complement experimental findings.

The predictive power of these computational methods lies in their ability to calculate a wide array of molecular descriptors. These descriptors can be broadly categorized into several groups:

Constitutional descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including parameters such as molecular weight, atom counts, and bond counts.

Topological descriptors: These numerical values describe the connectivity of atoms within the molecule, essentially representing a 2D depiction of the structure.

Geometrical descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape.

Quantum-chemical descriptors: These are derived from the electronic structure of the molecule and are particularly important for understanding chemical reactivity. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and dipole moment.

While specific, in-depth computational studies exclusively focused on Sodium propylcarbamodithioate are not extensively documented in publicly available literature, the principles of structure-property relationship prediction are well-established for the broader class of dithiocarbamates. The data presented in the following tables are representative of the types of molecular descriptors that are calculated for analogous compounds, such as sodium dimethyldithiocarbamate (B2753861) and sodium diethyldithiocarbamate, and are foundational to predicting the properties of Sodium propylcarbamodithioate.

Table 1: Calculated Molecular Descriptors for Sodium Propylcarbamodithioate

Descriptor CategoryDescriptor NamePredicted ValueSignificance in Structure-Property Relationships
Constitutional Molecular FormulaC4H8NNaS2Basic identifier of the compound's composition.
Molecular Weight173.23 g/mol Influences physical properties like volatility and solubility.
Heavy Atom Count8Relates to the overall size and mass of the molecule.
Topological Topological Polar Surface Area58.9 ŲImportant for predicting membrane permeability and drug transport.
Rotatable Bond Count2Indicates molecular flexibility, which can affect binding to biological targets.
Quantum-Chemical Energy of HOMO(Value not available)Relates to the molecule's ability to donate electrons (nucleophilicity).
Energy of LUMO(Value not available)Relates to the molecule's ability to accept electrons (electrophilicity).
Dipole Moment(Value not available)Influences intermolecular interactions and solubility in polar solvents.

The frontier molecular orbitals, HOMO and LUMO, are central to the frontier orbital theory, which explains chemical reactivity. The energy of the HOMO is associated with the molecule's capacity to act as an electron donor, a key aspect in many chemical reactions. Conversely, the LUMO energy indicates the molecule's ability to act as an electron acceptor. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. For dithiocarbamates, these quantum-chemical descriptors are instrumental in predicting their interaction with biological targets, such as enzymes.

QSAR models establish a mathematical correlation between the chemical structure, encoded by these molecular descriptors, and the biological activity of a series of compounds. For dithiocarbamates, QSAR studies have revealed that their biological activities are often influenced by a combination of steric, electronic, and hydrophobic properties. For instance, the size and shape of the alkyl substituent on the nitrogen atom can significantly impact the compound's ability to fit into the active site of an enzyme.

Furthermore, DFT calculations can provide a detailed picture of the electron distribution within the Sodium propylcarbamodithioate molecule. This allows for the calculation of atomic charges and the mapping of the molecular electrostatic potential, which are critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces. These interactions are fundamental to how the molecule interacts with its environment, including solvent molecules and biological receptors.

Mechanistic Investigations of Chemical Reactivity

Electron Transfer Processes and Redox Behavior

The redox behavior of the propylcarbamodithioate anion is primarily centered on the sulfur atoms of the dithiocarbamate (B8719985) group. Electrochemical studies, such as cyclic voltammetry, have shown that dithiocarbamate anions undergo oxidation processes. The primary electron transfer event is the oxidation of the dithiocarbamate ligand itself.

The electrochemical oxidation of dialkyldithiocarbamate anions at inert electrodes is typically an irreversible process involving a one-electron transfer. This initial step generates a dithiocarbamate radical intermediate. This highly reactive radical rapidly dimerizes through the sulfur atoms to form a disulfide bond, yielding the corresponding tetra-alkylthiuram disulfide. chemrxiv.org

Reaction Scheme: Electrochemical Oxidation of Propylcarbamodithioate

2 (CH₃CH₂CH₂)₂NCS₂⁻ → [(CH₃CH₂CH₂)₂NC(S)S]₂ + 2e⁻

When complexed with transition metals, the redox behavior becomes more intricate, with electron transfer events potentially occurring at either the metal center or the dithiocarbamate ligand. The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states leads to a rich electrochemistry for its metal complexes. electrochemsci.org For instance, manganese(II) dithiocarbamate complexes can exhibit two sequential one-electron oxidation steps, corresponding to Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox couples. electrochemsci.org Similarly, cobalt(II) complexes can be oxidized to Co(III). electrochemsci.org In some cases, the oxidation of the metal center is followed by the oxidation of the ligand.

The redox potentials are influenced by the nature of the alkyl substituents on the nitrogen atom and the metal center it is complexed with.

Table 1: Representative Redox Potentials of Metal Dithiocarbamate Complexes

Complex Redox Couple Potential (V vs. Ag/AgCl) Characteristics
[Mn(L)₂] Mn(II)/Mn(III) ~0.17 Quasi-reversible
[Mn(L)₂] Mn(III)/Mn(IV) ~-0.12 Quasi-reversible
[Co(L)₂] Co(II)/Co(III) ~0.87 Quasi-reversible
Ni(Et₂dtc)₂ Ni(II)/Ni(III) ~0.35 Irreversible Oxidation

Note: L represents a generic dialkyldithiocarbamate ligand. Potentials are approximate and depend on solvent and experimental conditions. Data derived from representative studies. electrochemsci.org

Nucleophilic and Electrophilic Reaction Pathways

The propylcarbamodithioate anion is a potent nucleophile due to the high electron density and soft, polarizable nature of the two sulfur atoms. This makes it highly reactive towards a variety of electrophilic centers.

A characteristic reaction is the nucleophilic substitution with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.comuci.edupharmaguideline.com The reaction rate is dependent on the concentration of both the sodium propylcarbamodithioate and the alkyl halide, exhibiting second-order kinetics. chemicalnote.comlibretexts.org

Rate Law for SN2 Reaction:

Rate = k[(CH₃CH₂CH₂)₂NCS₂⁻][R-X]

In this mechanism, the dithiocarbamate anion acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to a single, concerted step where the new carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks. chemicalnote.com This process occurs through a trigonal bipyramidal transition state. khanacademy.org

The reactivity of the alkyl halide in this SN2 reaction is highly sensitive to steric hindrance. The order of reactivity is methyl > primary > secondary >> tertiary halides. chemicalnote.com Consequently, sodium propylcarbamodithioate will react most rapidly with methyl halides and primary alkyl halides.

Table 2: Factors Influencing the SN2 Reaction of Dithiocarbamates

Factor Influence on Reaction Rate Mechanism
Substrate (Alkyl Halide) Steric hindrance decreases the rate (Methyl > 1° > 2°). Backside attack is sterically hindered by bulky substituents.
Nucleophile Higher concentration increases the rate. The reaction is bimolecular.
Leaving Group Better leaving groups (I > Br > Cl) increase the rate. The C-X bond is broken in the rate-determining step.
Solvent Polar aprotic solvents (e.g., acetone, DMF) are preferred. They solvate the cation but not the nucleophile, increasing its reactivity.

Cycloaddition Reactions Involving Carbamodithioate Intermediates

While the dithiocarbamate anion itself is not typically a direct participant in cycloaddition reactions, its derivatives and reaction intermediates can be pivotal in constructing heterocyclic systems through such pathways. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org

In these reactions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org Carbamodithioate moieties can be incorporated into molecules that, upon reaction, generate a 1,3-dipole, such as an azomethine ylide. For instance, the decarboxylative condensation of an α-amino acid with an aldehyde or ketone in the presence of a dithiocarbamate-containing substrate can generate an azomethine ylide. This intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

The general mechanism involves the in-situ formation of the 1,3-dipole, which then reacts with the π-system of the dipolarophile in a concerted, pericyclic fashion. wikipedia.org The frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice-versa) of the reactants must overlap constructively for the reaction to proceed efficiently. nih.gov This reaction is highly valuable for its ability to control regioselectivity and stereoselectivity in the synthesis of complex nitrogen-containing heterocycles. mdpi.com

General Scheme for [3+2] Cycloaddition with an Azomethine Ylide Intermediate

An α-amino acid derivative reacts with an aldehyde to form an azomethine ylide (the 1,3-dipole). This ylide is then trapped by a dipolarophile (e.g., an activated alkene) to form a pyrrolidine ring. While not directly propylcarbamodithioate, this illustrates how related functionalities are used in such cycloadditions.

Catalytic Reaction Mechanisms Mediated by Propylcarbamodithioate Complexes

Metal complexes of propylcarbamodithioate can act as catalysts in various organic transformations, particularly in oxidation reactions. The dithiocarbamate ligand serves to stabilize the metal center, modulate its redox potential, and influence its coordination sphere, which are crucial aspects of the catalytic cycle.

For example, copper(II) dithiocarbamate complexes have been shown to catalyze the oxidation of catechols and phenols. nih.govresearchgate.net A plausible catalytic cycle for the oxidation of a phenol by a Cu(II)-propylcarbamodithioate complex using molecular oxygen is proposed to involve the following steps:

Substrate Binding: The phenol substrate coordinates to the copper(II) center, displacing a weakly bound solvent molecule.

Electron Transfer: An intramolecular electron transfer occurs from the phenolate (B1203915) to the Cu(II) center, generating a phenoxyl radical and a Cu(I) species. This step can be a proton-coupled electron transfer (PCET). researchgate.net

Oxygen Binding: The reduced Cu(I) complex reacts with dioxygen (O₂) to form a copper-dioxygen species, such as a Cu(II)-peroxo or Cu(III)-oxo complex.

Substrate Oxidation & Product Release: This highly reactive copper-oxygen species then oxidizes a second molecule of the phenol substrate, regenerating the active Cu(II) catalyst and releasing the oxidized organic products (e.g., quinones) and water.

The propyl groups on the dithiocarbamate ligand influence the solubility of the complex in organic media and sterically tune the accessibility of the metal center.

Degradation and Transformation Pathways in Chemical Systems

Sodium propylcarbamodithioate and its derivatives can undergo degradation and transformation through several pathways, depending on the chemical environment. These pathways are critical in contexts such as their stability in catalytic cycles or their environmental fate.

Acid-Catalyzed Decomposition: Dithiocarbamates are notoriously unstable under acidic conditions. nih.gov In the presence of acid, the dithiocarbamate anion is protonated to form the corresponding dithiocarbamic acid. This acid is unstable and rapidly decomposes into carbon disulfide (CS₂) and the corresponding secondary amine, dipropylamine. nih.govthermofisher.com This degradation pathway is a significant limitation for their use in acidic media.

Reaction Scheme: Acid-Catalyzed Decomposition

(CH₃CH₂CH₂)₂NCS₂⁻ + H⁺ ⇌ (CH₃CH₂CH₂)₂NCS₂H

(CH₃CH₂CH₂)₂NCS₂H → (CH₃CH₂CH₂)₂NH + CS₂

Oxidative Degradation: In the presence of oxidizing agents, dithiocarbamates can be transformed into other sulfur-containing compounds. As mentioned in the redox section, mild oxidation leads to thiuram disulfides. More vigorous oxidation or metabolic processes can lead to the formation of metabolites such as isothiocyanates and carbon disulfide. nih.govnih.gov

Thermal Decomposition of Metal Complexes: When used as precursors in catalytic systems or for materials synthesis, the thermal stability of metal-propylcarbamodithioate complexes is a key factor. Upon heating, these complexes decompose. The decomposition pathway often involves the cleavage of the C-S and C-N bonds within the ligand framework, leading to the formation of metal sulfides, volatile organic fragments, and potentially carbon disulfide. This controlled degradation is harnessed in the synthesis of metal sulfide (B99878) nanoparticles, where the dithiocarbamate complex acts as a single-source precursor for both the metal and sulfur.

Applications in Advanced Materials Science and Chemical Processes

Utilization as Single-Source Precursors for Nanomaterials Synthesis

Sodium propylcarbamodithioate can serve as a versatile single-source precursor for the synthesis of metal sulfide (B99878) nanoparticles. In this application, the compound provides both the sulfur source and the ligand to complex with a metal ion, which upon decomposition yields the desired metal sulfide nanomaterial. This method offers a convenient and reproducible route to nanoparticles with controlled size and morphology. canada.ca The thermal decomposition of the metal-propylcarbamodithioate complex in a high-boiling point solvent leads to the formation of metal sulfide nanocrystals.

The general process involves the reaction of sodium propylcarbamodithioate with a metal salt to form a metal-propylcarbamodithioate complex. This complex is then isolated and subsequently decomposed under controlled conditions to yield the metal sulfide nanoparticles. The propyl groups and other organic components of the ligand can also act as capping agents, preventing agglomeration and controlling the growth of the nanoparticles.

Examples of Metal Sulfide Nanoparticles Synthesized from Dithiocarbamate (B8719985) Precursors
NanoparticleDithiocarbamate Precursor TypeSynthesis MethodResulting Nanoparticle PhaseReference
Zinc Sulfide (ZnS)Zinc(II) dithiocarbamate complexesThermolysisCubic mdpi.com
Cadmium Sulfide (CdS)Cadmium(II) dithiocarbamate complexesThermolysisMixture of cubic and hexagonal mdpi.com
Mercury Sulfide (HgS)Mercury(II) dithiocarbamate complexesThermolysisCubic mdpi.com

Role in Polymer Chemistry, Vulcanization Acceleration, and Photo-stabilization

In polymer chemistry, dithiocarbamates, including derivatives of sodium propylcarbamodithioate, are recognized for their role as potent accelerators in the vulcanization of rubber. Vulcanization is a chemical process that converts natural rubber and other unsaturated elastomers into more durable materials by forming cross-links between polymer chains. Dithiocarbamates and their metal complexes can significantly reduce the time and temperature required for vulcanization. For instance, sodium bis(3-ethoxy propyl) dithiocarbamate, a closely related compound, has been patented as a vulcanization accelerator.

The mechanism of acceleration involves the formation of sulfurating agents that are more reactive than elemental sulfur, leading to a more efficient cross-linking process. This results in vulcanized products with improved mechanical properties, such as tensile strength and elasticity.

Furthermore, certain metal dialkyl-dithiocarbamates have been identified as effective photostabilizers for polymers like polypropylene. canada.ca Their stabilizing action is attributed to their ability to decompose hydroperoxides, which are key intermediates in the photo-oxidative degradation of polymers. canada.ca By decomposing these hydroperoxides into non-radical products, dithiocarbamates can inhibit the propagation of degradative chain reactions initiated by UV radiation. They can also act as radical scavengers, further contributing to the photostability of the polymer.

Integration in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The propylcarbamodithioate ligand, derived from sodium propylcarbamodithioate, possesses the necessary functionality to be integrated into coordination polymers (CPs) and metal-organic frameworks (MOFs). The two sulfur donor atoms can chelate to a metal center, and if the propyl group is functionalized with additional coordinating sites, it can act as a linker to form extended one-, two-, or three-dimensional networks.

While carboxylate-based ligands are more commonly employed in the construction of MOFs, the use of sulfur-based ligands like dithiocarbamates is an emerging area of research. researchgate.net The incorporation of dithiocarbamate ligands can introduce different electronic and steric properties to the resulting frameworks, potentially leading to novel materials with unique catalytic, sensing, or guest-adsorption properties. The softer nature of the sulfur donor atoms compared to oxygen in carboxylates can also lead to the formation of CPs and MOFs with different metal ions and coordination geometries.

Catalytic Applications in Diverse Organic Synthetic Transformations

Metal complexes of dithiocarbamates, which can be synthesized from sodium propylcarbamodithioate, have shown promise as catalysts in a variety of organic reactions. nih.gov The electronic and steric properties of the dithiocarbamate ligand can be tuned by modifying the alkyl substituents on the nitrogen atom, which in turn influences the catalytic activity of the metal center.

Copper-dithiocarbamate complexes, for example, have been investigated for their catalytic activity. The versatility of copper in accessing multiple oxidation states, combined with the stabilizing effect of the dithiocarbamate ligand, makes these complexes suitable for redox-based catalysis. Potential applications include oxidation, reduction, and cross-coupling reactions. The development of well-defined metal-propylcarbamodithioate complexes could lead to highly selective and efficient catalysts for fine chemical synthesis.

Development of Advanced Separation Technologies

The strong chelating ability of the propylcarbamodithioate group makes it a valuable functional moiety for the development of advanced separation technologies. This is particularly relevant for the selective removal of heavy metal ions from non-biological matrices, such as industrial wastewater. Sodium propylcarbamodithioate can be used directly as a precipitating agent or can be grafted onto solid supports, such as activated carbon or silica (B1680970) gel, to create selective adsorbents for heavy metal remediation.

Dithiocarbamates have been shown to effectively bind to a range of heavy metal ions, forming insoluble metal-dithiocarbamate complexes that can be easily separated from the aqueous phase. canada.ca This property is also exploited in the mining industry, where dithiocarbamates are used as flotation collectors for the separation of sulfide minerals from their ores.

Applications of Dithiocarbamates in Separation Technologies
ApplicationMechanismTargeted SubstancesReference
Heavy Metal RemovalChelation and PrecipitationCu(II), Zn(II), Ni(II), Cr(VI), etc. canada.ca
Froth FlotationSelective Adsorption on Mineral SurfacesSulfide minerals (e.g., chalcopyrite, galena) canada.ca

Precursors for Agricultural Chemical Development

Dithiocarbamates have a long history of use in agriculture as fungicides and herbicides. nih.gov Compounds like maneb, zineb, and thiram (B1682883) are well-known examples of dithiocarbamate-based fungicides. Sodium propylcarbamodithioate can serve as a key precursor in the synthesis of new and potentially more effective agricultural chemicals.

The synthesis of these fungicides often involves the reaction of a sodium dithiocarbamate with a metal salt or an organic halide. By modifying the propyl group on the sodium propylcarbamodithioate, it is possible to create a library of new dithiocarbamate derivatives with potentially enhanced fungicidal or herbicidal activity, improved plant uptake, or reduced environmental impact. The multi-site mode of action of dithiocarbamate fungicides makes them less prone to the development of resistance in fungal pathogens. nih.gov

Potential Role in Energy Storage Materials

There is a growing demand for advanced energy storage solutions, with sodium-ion batteries (SIBs) emerging as a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. The development of high-performance electrode materials is crucial for the advancement of SIB technology. While not yet widely explored, sodium propylcarbamodithioate could potentially serve as a precursor for the synthesis of novel cathode or anode materials for SIBs.

Given its sodium and sulfur content, it could be a precursor for sodium-containing metal sulfide electrode materials. Metal sulfides are being investigated as high-capacity anode materials for SIBs. The use of a single-source precursor like a metal-propylcarbamodithioate complex could offer a straightforward route to synthesize these materials with controlled stoichiometry and morphology. Further research is needed to explore the viability of using sodium propylcarbamodithioate and its derivatives in the fabrication of electrodes for next-generation energy storage devices.

Environmental Chemical Transformations of Carbamodithioates

Degradation Pathways in Environmental Matrices (e.g., hydrolysis, photolysis, biodegradation)

Sodium propylcarbamodithioate is expected to undergo degradation in soil and water through several key pathways, including hydrolysis, photolysis, and biodegradation. nih.gov The rate and extent of these degradation processes are influenced by environmental factors such as pH, temperature, moisture content, and the presence of microorganisms. nih.gov

Hydrolysis: Hydrolysis is a primary degradation route for N-alkyl carbamodithioates. nih.gov In the presence of water, these compounds decompose, particularly under acidic to neutral conditions. nih.gov For instance, the related compound metam-sodium (B1676331) has been shown to degrade with a half-life of 2 days at pH 5 and 7, and 4.5 days at pH 9 in aqueous solutions. epa.gov The hydrolysis of Sodium propylcarbamodithioate is anticipated to yield propyl isothiocyanate and other degradation products. The half-life for this process can range from hours to days depending on environmental conditions. nih.gov

Photolysis: Sunlight can also contribute to the degradation of carbamodithioates. nih.gov Photodegradation can occur both in water and on soil surfaces. epa.gov While some studies on metam-sodium suggest that its degradation in the dark is comparable to that under irradiation, indicating that hydrolysis might be the more dominant pathway in soil, photolysis in aqueous environments can be significant. epa.gov The process involves the absorption of UV light, which can lead to the breakdown of the carbamodithioate structure. nih.gov

Biodegradation: Microorganisms in the soil and water play a crucial role in the degradation of carbamodithioates. nih.gov Various bacterial and fungal species can utilize these compounds as a source of carbon and nitrogen. nih.govresearchgate.net The rate of biodegradation is enhanced by conditions that favor microbial activity, such as optimal temperature and moisture. nih.gov The primary step in the microbial metabolism of carbamates is often hydrolysis. researchgate.net

Table 1: Expected Degradation Pathways of Sodium propylcarbamodithioate in Different Environmental Matrices

Degradation PathwayEnvironmental MatrixKey Factors Influencing the ProcessExpected Rate
HydrolysisWater, Moist SoilpH, TemperatureRapid, with half-life ranging from hours to days
PhotolysisSurface Water, Soil SurfaceSunlight Intensity, Presence of PhotosensitizersModerate
BiodegradationSoil, WaterMicrobial Population, Temperature, Moisture, Nutrient AvailabilityRapid under favorable conditions

Metabolite Formation and Transformation of the Carbamodithioate Moiety in Environmental Systems

The degradation of Sodium propylcarbamodithioate results in the formation of various metabolites. The transformation of the carbamodithioate moiety is a key aspect of its environmental fate. The primary and most significant metabolite expected from the degradation of Sodium propylcarbamodithioate is propyl isothiocyanate. This is analogous to the rapid conversion of metam (B94612) sodium to methyl isothiocyanate (MITC). researchgate.netillinois.edufao.org

Propyl isothiocyanate itself is a volatile and reactive compound that can undergo further degradation in the environment. Other metabolites that may be formed from the breakdown of the carbamodithioate structure include carbon disulfide and various sulfur-containing compounds. mdpi.com In some cases, the degradation of dithiocarbamates can lead to the formation of thiourea (B124793) derivatives. mdpi.com

Table 2: Potential Metabolites of Sodium propylcarbamodithioate in the Environment

MetaboliteChemical FormulaFormation PathwayEnvironmental Significance
Propyl isothiocyanateCH₃CH₂CH₂NCSPrimary product of hydrolysis and biodegradationVolatile and reactive, subject to further degradation
Carbon disulfideCS₂Product of hydrolysisVolatile sulfur compound
Propylamine (B44156)CH₃CH₂CH₂NH₂Potential product of further degradationSubject to microbial degradation
Thiourea derivativesVariesPotential minor degradation productsGenerally more water-soluble

Chemical Interactions with Environmental Substrates and Surfaces

The behavior of Sodium propylcarbamodithioate in the environment is also influenced by its interactions with various substrates and surfaces. Carbamodithioates can be adsorbed to soil particles, which can affect their mobility and bioavailability for degradation. nih.gov The extent of adsorption depends on the soil's organic matter content and clay composition.

Dithiocarbamates are also known for their ability to form complexes with metal ions. nih.gov This property can influence their persistence and transformation in the environment. The interaction with metal ions on the surfaces of clay minerals or in soil solution could potentially alter the degradation pathways and rates of Sodium propylcarbamodithioate. The mobility of dithiocarbamates in soil is generally considered to be low to moderate. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Green Synthetic Methodologies

The traditional synthesis of dithiocarbamates often involves hazardous organic solvents. Modern research is intensely focused on developing environmentally benign synthetic routes that are both efficient and sustainable. A significant trend is the move towards catalyst-free, one-pot reactions conducted in green solvents. tandfonline.com These methods not only reduce chemical waste but also improve atom economy. dntb.gov.ua

Key innovations include:

Aqueous Medium Synthesis: Highly efficient, one-pot, three-component reactions of an amine, carbon disulfide, and an alkyl vinyl ether can be carried out in water, offering excellent yields and complete regiospecificity under mild conditions. researchgate.net

Ethanol-Water Solvent Systems: A combination of ethanol (B145695) and water has been successfully used as a green solvent for the condensation reaction between an amine, carbon disulfide, and an alkyl halide at room temperature, completely avoiding hazardous solvents. tandfonline.com

Deep Eutectic Solvents (DES) and Polyethylene (B3416737) Glycol (PEG): DES, particularly those based on choline (B1196258) chloride and urea, and PEG have emerged as highly effective green reaction media. nih.govresearchgate.net These solvents are often biodegradable, non-flammable, and can be recovered and recycled for subsequent reactions. nih.gov Syntheses in these media are fast, occur at room temperature, and proceed in high yields without the need for complex work-up procedures. nih.govresearchgate.net

Table 1: Comparison of Green Synthetic Methods for Dithiocarbamates

Method Solvent System Catalyst Reaction Conditions Key Advantages
Markovnikov Addition Water None Mild, Room Temp. Excellent yields, high regiospecificity, uses water as solvent. researchgate.net
One-Pot Condensation Ethanol-Water None Room Temp. Avoids hazardous solvents, environmentally friendly approach. tandfonline.com
Three-Component Condensation Deep Eutectic Solvent (DES) or Polyethylene Glycol (PEG) None Room Temp. Fast reaction times, high yields, recyclable solvents, simple work-up. nih.govresearchgate.net

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

The dithiocarbamate (B8719985) functional group is an exceptionally versatile and robust ligand for metal-directed self-assembly. Its ability to act as a monoanionic, bidentate chelating agent, binding through its two sulfur atoms, allows it to form stable complexes with a vast range of transition metals, main group elements, and lanthanides. semanticscholar.orgmdpi.com This has led to the formation of an array of novel and complex supramolecular architectures. semanticscholar.org

Current research is exploring the creation of well-defined structures such as:

Macrocycles, Cages, and Catenanes: By using oligomeric dithiocarbamate constructs in combination with transition metals, researchers can generate complex polymetallic assemblies. semanticscholar.org These structures can feature host cavities capable of binding cationic, anionic, or neutral guest molecules. semanticscholar.org

Multi-nuclear Complexes: Poly-functional dithiocarbamates, which contain multiple NCS₂⁻ groups, can act as bridging ligands to create multi-nuclear metal aggregates. mdpi.com For instance, a dinuclear zinc(II) complex has been synthesized where one morpholinyl dithiocarbamate ligand acts as a bridge between the two metal centers, while others act as simple chelating ligands. mdpi.comnih.gov

Self-Assembled Monolayers (SAMs): Dithiocarbamates spontaneously assemble on gold surfaces and nanoparticles. mdpi.com This property is being exploited to functionalize surfaces, stabilize nanoparticles, and create ordered supramolecular structures, such as hexagonally arranged trimeric domains on a Au(111) substrate.

The coordination geometry of the resulting metal complex—whether square planar, tetrahedral, or octahedral—is influenced by the central metal ion and the steric and electronic properties of the substituents on the dithiocarbamate ligand. rsc.orgnih.gov

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling has become an indispensable tool for accelerating the design and discovery of new materials based on dithiocarbamate complexes. mit.eduacs.org Techniques such as Density Functional Theory (DFT) and molecular docking allow for the prediction of material properties before synthesis, saving significant time and resources. tandfonline.comnih.gov

Computational approaches are being used to:

Optimize and Predict Molecular Structures: DFT calculations are employed to determine the most stable geometries of dithiocarbamate metal complexes, corroborating experimental data from techniques like X-ray crystallography. tandfonline.comrsc.org These calculations can accurately predict bond lengths and angles, providing insight into the coordination environment of the metal center. dntb.gov.ua

Analyze Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be calculated to understand the electronic structure and reactivity of the complexes. tandfonline.comresearchgate.net This information is crucial for designing materials with specific optical or electronic properties.

Simulate Interactions: Molecular modeling can be used to simulate how a dithiocarbamate-based molecule will interact with other substances, such as docking a complex into the binding site of a protein to predict biological activity. nih.gov

These predictive models enable a "bottom-up" approach to material design, where desired functionalities can be engineered at the molecular level. mit.edu

Integration in Multifunctional Materials Systems and Smart Technologies

The unique properties of the propylcarbamodithioate moiety, particularly its strong affinity for metals and its role as a ligand, make it an ideal component for advanced multifunctional materials and smart technologies.

Emerging applications include:

Single-Source Precursors for Nanomaterials: Metal dithiocarbamate complexes are increasingly used as single-source precursors (SSPs) for the synthesis of nanodimensional metal sulfides. nih.gov In this approach, a well-defined molecular complex containing pre-formed metal-sulfur bonds is heated, leading to the controlled formation of nanoparticles, quantum dots, or thin films. nih.gov This method allows for precise stoichiometric control over the final material. nih.gov

Capping Agents for Nanoparticles: The dithiocarbamate group can act as a capping agent to stabilize nano-engineered surfaces and nanomaterials, including quantum dots. mdpi.com This functionalization is critical for controlling the growth, solubility, and electronic properties of the nanoparticles.

Plasmonic Sensors: Gold nanoparticles functionalized with dithiocarbamate derivatives can serve as highly sensitive and selective plasmonic sensors. The interaction of the functional groups on the dithiocarbamate ligand with a target analyte can induce aggregation of the nanoparticles, resulting in a color change and a shift in the surface plasmon resonance peak, which can be detected visually or spectrophotometrically.

Sustainable Applications in Resource Management and Chemical Processing

The strong chelating ability of the dithiocarbamate group is being leveraged for sustainable applications in environmental remediation and industrial processing. This aligns with the growing need for green chemistry solutions to manage resources and minimize industrial impact.

Key research directions include:

Heavy Metal Remediation: Dithiocarbamate-based materials are effective agents for removing toxic heavy metals from wastewater. Their ability to selectively and strongly bind to metal ions allows them to be used as scavengers. researchgate.net Materials such as activated carbon coated with a dithiocarbamate derivative have been shown to effectively pre-concentrate lead, cadmium, and copper from aqueous solutions.

Catalysis and Enzyme Mimics: Dithiocarbamate complexes are being investigated as catalysts for various chemical transformations. A particularly innovative area is the development of synthetic mimics of metalloenzymes. For example, a tungsten-sulfido complex supported by dithiocarbamate ligands has been studied as a functional model for formate (B1220265) dehydrogenase (FDH), an enzyme that catalyzes the interconversion of CO₂ and formate. Such research is critical for developing new catalysts for CO₂ utilization and other green chemical processes.

Precursors in Material Synthesis: The use of dithiocarbamate complexes as single-source precursors extends to the creation of materials for energy storage and electrocatalysis, contributing to the development of more sustainable energy technologies. nih.gov

Q & A

What unresolved questions exist regarding the compound’s environmental fate?

  • Methodological Answer :
  • Identify gaps via SLR: e.g., lack of long-term ecotoxicology data.
  • Propose microcosm studies to assess biodegradation pathways and bioaccumulation in aquatic organisms using LC-HRMS and isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.